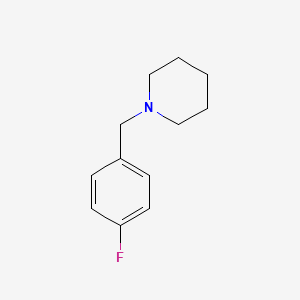

1-(4-Fluorobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXXCFFOTIFBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402403 | |

| Record name | 1-(4-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139592-92-0 | |

| Record name | 1-[(4-Fluorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139592-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Fluorobenzyl)piperidine CAS number and IUPAC nomenclature

[1][2]

Executive Summary

1-(4-Fluorobenzyl)piperidine is a tertiary amine heterocyclic compound widely utilized as a pharmacophore in medicinal chemistry. It serves as a critical intermediate in the synthesis of neuroactive agents, particularly those targeting Sigma-1 (

This guide provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery. It explicitly distinguishes this compound from its structural isomer, 4-(4-fluorobenzyl)piperidine, to ensure experimental accuracy.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature and Identification

The precise identification of this compound is critical due to the prevalence of positional isomers in the literature.

| Parameter | Technical Detail |

| IUPAC Name | 1-[(4-Fluorophenyl)methyl]piperidine |

| Common Names | |

| CAS Number | 139592-92-0 |

| Molecular Formula | C |

| Molecular Weight | 193.26 g/mol |

| SMILES | FC1=CC=C(CN2CCCCC2)C=C1 |

| InChI Key | InChI=1S/C12H16FN/c13-11-5-7-12(8-6-11)9-14-3-1-2-4-14 |

CRITICAL DISTINCTION:

-

Target Compound: 1-(4-Fluorobenzyl)piperidine (Nitrogen-substituted).[1][2][3] CAS: 139592-92-0 .[4][5]

-

Common Isomer: 4-(4-Fluorobenzyl)piperidine (Carbon-substituted).[1][6][2][3] CAS: 92822-02-1 .[6]

-

Related Heterocycle: 1-(4-Fluorobenzyl)piperazine (Contains two nitrogens).[1] CAS: 70931-28-1 .

Physicochemical Properties

Note: Data represents predicted values for the free base unless otherwise noted.

| Property | Value | Experimental Context |

| Physical State | Pale yellow liquid / Oil | Free base form |

| Boiling Point | 252.0 ± 15.0 °C | At 760 Torr |

| Density | 1.073 ± 0.06 g/cm³ | Liquid phase at 20 °C |

| pKa (Predicted) | ~9.0 - 9.5 | Basic nitrogen; forms stable HCl salts |

| LogP | ~2.8 | Lipophilic; crosses Blood-Brain Barrier (BBB) |

| Solubility | Soluble in DCM, MeOH, DMSO | Poor water solubility (Free Base) |

Part 2: Synthetic Methodologies

Two primary pathways exist for the synthesis of 1-(4-fluorobenzyl)piperidine: Nucleophilic Substitution (Alkylation) and Reductive Amination . The choice depends on reagent availability and tolerance for side products.

Pathway A: Nucleophilic Substitution (Standard Protocol)

This method utilizes 4-fluorobenzyl chloride and piperidine under basic conditions.

-

Reaction:

Attack -

Reagents: Piperidine (1.0 eq), 4-Fluorobenzyl chloride (1.0 eq),

or -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

-

Charge: Dissolve 4-fluorobenzyl chloride (10 mmol) in anhydrous MeCN (20 mL).

-

Base Addition: Add anhydrous

(15 mmol) to the solution. -

Nucleophile Addition: Add piperidine (10 mmol) dropwise at 0°C to control exotherm.

-

Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM and wash with water/brine.

-

Purification: If necessary, purify via column chromatography or convert to HCl salt for crystallization.

Pathway B: Reductive Amination (Green Chemistry)

This method avoids alkyl halides (potential genotoxins) and is preferred for late-stage functionalization.

-

Reaction: Imine formation followed by hydride reduction.

-

Reagents: Piperidine (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

-

Imine Formation: Mix piperidine (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in DCM (30 mL) at room temperature for 30 mins.

-

Reduction: Add

(14 mmol) in portions. -

Quench: Stir for 12 hours. Quench with saturated

. -

Extraction: Extract organic layer, dry over

, and concentrate.

Synthetic Logic Flowchart

Figure 1: Comparison of synthetic routes. Method A is cost-effective for bulk synthesis; Method B offers milder conditions.

Part 3: Medicinal Chemistry Applications[11]

The 1-(4-fluorobenzyl)piperidine moiety acts as a "privileged structure" or scaffold in drug design. Its lipophilicity and basic nitrogen allow it to interact with hydrophobic pockets and anionic residues (e.g., Aspartate) in G-protein coupled receptors (GPCRs).

Key Biological Targets

-

Sigma-1 (

) Receptors:-

Mechanism: The benzyl group occupies the primary hydrophobic pocket, while the protonated nitrogen forms a salt bridge with Asp126 .

-

Relevance: Ligands containing this motif are investigated for neuroprotection, depression, and cocaine addiction treatment.

-

-

Acetylcholinesterase (AChE) Inhibitors:

-

Mechanism: Acts as a bioisostere for the benzylpiperidine moiety in Donepezil . The fluorine atom improves metabolic stability (blocks para-hydroxylation).

-

-

5-HT2A Antagonists:

-

Mechanism: Used as the "tail" region to provide selectivity over dopaminergic receptors.

-

Pharmacophore Mapping

Figure 2: Pharmacophore dissection of 1-(4-fluorobenzyl)piperidine interacting with a theoretical receptor binding site.

Part 4: Safety & Handling

While specific SDS data for CAS 139592-92-0 is limited in public databases, its hazard profile is inferred from its structural components (Piperidine and Benzyl halides).

-

Signal Word: WARNING

-

Hazard Statements (Inferred):

-

Handling:

-

Always handle in a fume hood .

-

Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

References

-

Hoffman Chemicals. (n.d.). 1-(4-Fluorobenzyl)piperidine Product Data. Retrieved from

-

Thermo Fisher Scientific. (2024).[7][10] Safety Data Sheet: 4-(4-Fluorobenzyl)piperidine hydrochloride. (Used for comparative hazard analysis). Retrieved from

-

Lee, S. Y., et al. (2001). "Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase." Nuclear Medicine and Biology, 28(4), 435-441.

-

Sphinxsai. (2014). "Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine." International Journal of ChemTech Research. Retrieved from

-

Google Patents. (2006). WO2006036874A1 - Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl).... Retrieved from

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.se [fishersci.se]

- 10. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

Application Note: Optimized Synthesis of N-(4-Fluorobenzyl)piperidine via Nucleophilic Substitution

Executive Summary

This application note details the robust synthesis of N-(4-fluorobenzyl)piperidine, a critical pharmacophore in CNS-active drug discovery (e.g., sigma receptor ligands, AChE inhibitors). We present two validated protocols: a Standard Laboratory Method using acetonitrile/potassium carbonate for maximum yield, and a Green Chemistry Method utilizing ethanol to minimize environmental impact. This guide addresses common synthetic challenges, specifically controlling stoichiometry to prevent quaternary ammonium salt formation and optimizing workup procedures for high purity.

Part 1: Mechanistic Insight & Strategic Planning

Reaction Mechanism ( )

The synthesis proceeds via a bimolecular nucleophilic substitution (

-

Electronic Effect: The 4-fluoro substituent is electron-withdrawing (inductive effect,

), which increases the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride, generally accelerating the reaction. -

Leaving Group: Chloride is a moderate leaving group. The addition of catalytic Potassium Iodide (KI) can accelerate the reaction via the Finkelstein mechanism (in situ conversion to the more reactive iodide).

Reaction Workflow Diagram

The following diagram illustrates the reaction pathway and the critical decision points for workup.

Figure 1: Reaction pathway showing the main

Strategic Solvent & Base Selection

The choice of solvent dramatically impacts reaction rate and workup ease.

| Parameter | Acetonitrile (MeCN) | Ethanol (EtOH) | DMF |

| Type | Polar Aprotic | Polar Protic | Polar Aprotic |

| Rate | Fast (Dipolar solvation of cation) | Moderate (H-bonding solvates nucleophile) | Very Fast |

| Green Score | Moderate | High | Low (Reprotoxic) |

| Workup | Easy (Evaporation) | Easy (Precipitation/Evap) | Difficult (High BP, water wash req.) |

| Recommendation | Standard Protocol | Green Protocol | Avoid (unless unreactive) |

Part 2: Experimental Protocols

Protocol A: Standard Laboratory Method (High Yield)

Objective: Maximize conversion and isolate pure free base. Scale: 10 mmol

Reagents:

-

4-Fluorobenzyl chloride: 1.45 g (10.0 mmol)

-

Piperidine: 0.94 g (11.0 mmol, 1.1 eq) [Note: Slight excess prevents bis-alkylation]

-

Potassium Carbonate (

): 2.76 g (20.0 mmol, 2.0 eq) -

Potassium Iodide (KI): 0.16 g (1.0 mmol, 10 mol%) [Catalyst]

-

Acetonitrile (MeCN): 20 mL (anhydrous)

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend

and KI in MeCN. -

Addition: Add Piperidine via syringe. Stir for 5 minutes at room temperature.

-

Initiation: Add 4-Fluorobenzyl chloride dropwise over 5 minutes. Caution: Lachrymator.

-

Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 4:1).

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a residue.

-

Dissolve residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Protocol B: Green Chemistry Method (Ethanol)

Objective: Minimize hazardous waste and simplify workup. Reference: Adapted from sustainable amine alkylation methodologies [1, 3].

Reagents:

-

4-Fluorobenzyl chloride: 10.0 mmol

-

Piperidine: 12.0 mmol (1.2 eq)

-

Ethanol (95% or absolute): 15 mL

Procedure:

-

Mix: Combine Piperidine and Ethanol in a flask.

-

Add: Add 4-Fluorobenzyl chloride slowly.

-

React: Reflux (approx. 78°C) for 3–5 hours.

-

Note: Without an auxiliary inorganic base, the reaction generates Piperidine Hydrochloride, which may precipitate or remain soluble depending on concentration.

-

-

Workup (Precipitation Method):

-

Cool the mixture to 0°C.

-

Basify with 10% NaOH solution (approx 15 mL) to pH > 12.

-

Extract with Ethyl Acetate or Diethyl Ether (3 x 20 mL).

-

Green Alternative: If the product solidifies, filter directly. However, N-benzyl piperidines are often oils.

-

-

Isolation: Dry and concentrate the organic extracts.

Part 3: Characterization & Quality Control

The product is typically a pale yellow to colorless oil. For solid storage, conversion to the Hydrochloride (HCl) salt is recommended.

Spectroscopic Data (Expected)

-

NMR (400 MHz,

- 7.25–7.30 (m, 2H, Ar-H), 6.95–7.05 (m, 2H, Ar-H).

-

3.48 (s, 2H, Ar-

-

2.30–2.40 (m, 4H, Piperidine

-

1.55–1.65 (m, 4H, Piperidine

-

1.40–1.50 (m, 2H, Piperidine apex

-

NMR:

-

Look for the doublet splitting on aromatic carbons due to

coupling (

-

-

Mass Spectrometry (ESI+):

-

Calc.[3] MW: 193.13. Expected

.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction | Add 10 mol% KI (Finkelstein catalyst) to convert R-Cl to R-I in situ [2]. |

| Quaternary Salt | Excess Alkyl Halide | Ensure Piperidine is in slight excess (1.1–1.2 eq). Add halide slowly. |

| Emulsion in Workup | pH not high enough | Ensure aqueous layer is pH > 12 to fully liberate the free amine before extraction. |

Part 4: Safety & Handling (HSE)

-

4-Fluorobenzyl chloride: Potent lachrymator (tear gas agent) and corrosive. Handle only in a functioning fume hood.

-

Piperidine: Toxic by inhalation and ingestion; corrosive.

-

Waste Disposal: Segregate halogenated organic waste (if DCM used) from non-halogenated. Aqueous layers containing piperidine residues must be treated as basic organic waste.

References

-

Green Chemistry N-Alkylation: Ju, Y., & Varma, R. S. (2004).[4] Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[4] Green Chemistry, 6, 219-221.[4]

-

Finkelstein Catalyst Mechanism: Organic Chemistry Portal. (n.d.). Finkelstein Reaction.

-

General Amine Synthesis: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[4] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[4] The Journal of Organic Chemistry, 67(3), 674-683.[4]

Sources

Application Notes & Protocols: The Strategic Use of 1-(4-Fluorobenzyl)piperidine in the Synthesis of Pharmaceutical Intermediates

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable structural motif for drug design.[1][2] This application note provides a comprehensive guide to the synthesis and application of a critical derivative, 1-(4-Fluorobenzyl)piperidine. We will explore robust synthetic protocols for its preparation and demonstrate its utility as a versatile intermediate in the construction of more complex molecules with therapeutic potential. The inclusion of a fluorine atom on the benzyl moiety often enhances metabolic stability and binding affinity, making this intermediate particularly valuable in modern drug discovery programs.[2]

Introduction: The Significance of the Piperidine Scaffold

The piperidine heterocycle is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its presence in a drug candidate can favorably modulate physicochemical properties such as lipophilicity and aqueous solubility, which are critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1] The 1-substituted piperidine framework, in particular, serves as a foundational building block for numerous drug classes, including antipsychotics, analgesics, and acetylcholinesterase inhibitors.[4][5][6]

1-(4-Fluorobenzyl)piperidine emerges as a particularly strategic intermediate for several reasons:

-

The Benzyl Group: Provides a lipophilic handle and can engage in π-π stacking interactions within receptor binding pockets.

-

The Fluorine Atom: Acts as a bioisostere for a hydrogen atom but with significantly different electronic properties. The C-F bond is highly polarized and exceptionally strong, which can block metabolic oxidation at the para-position, thereby increasing the drug's half-life.

-

The Piperidine Nitrogen: Serves as a basic center, which is often crucial for receptor interaction and for forming water-soluble salts for pharmaceutical formulations.

This guide details two primary, field-proven methods for the synthesis of 1-(4-Fluorobenzyl)piperidine: direct N-alkylation and reductive amination. We will also provide a protocol illustrating its subsequent use in building a more complex pharmaceutical intermediate.

Physicochemical Properties of 1-(4-Fluorobenzyl)piperidine

A thorough understanding of the starting material's properties is fundamental for reaction setup and safety considerations.

| Property | Value |

| IUPAC Name | 1-(4-Fluorobenzyl)piperidine |

| Molecular Formula | C₁₂H₁₆FN |

| Molar Mass | 193.26 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Approx. 256-258 °C |

| CAS Number | 347-93-3 |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOH, Acetone). |

Synthesis of 1-(4-Fluorobenzyl)piperidine: Protocols and Mechanistic Rationale

Two primary synthetic routes are commonly employed, each with distinct advantages depending on available starting materials and desired scale.

Method A: Direct N-Alkylation via Nucleophilic Substitution

This is the most direct approach, proceeding via an Sₙ2 mechanism. The nucleophilic secondary amine of piperidine attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride.

-

Base (K₂CO₃): A mild, inexpensive inorganic base is required to neutralize the hydrochloric acid (HCl) formed during the reaction.[7] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. It effectively dissolves the reactants while not interfering with the nucleophilic attack, promoting a favorable reaction rate.

-

Temperature: Gentle heating (reflux) increases the reaction kinetics without promoting significant side reactions or degradation of the starting materials.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Accelerated Synthesis of 1-(4-Fluorobenzyl)piperidine Scaffolds via Microwave-Assisted N-Alkylation

An Application Note for Researchers and Drug Development Professionals

Introduction

The 1-(4-fluorobenzyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous compounds investigated for diverse therapeutic applications, including acetylcholinesterase inhibition and the development of novel tyrosinase inhibitors.[1][2][3] The synthesis of these derivatives traditionally relies on conventional thermal heating methods for the N-alkylation of piperidine, which can be time-consuming and sometimes lead to lower yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial improvements over conventional methods.[4] By utilizing microwave irradiation, this technique facilitates rapid and uniform heating of the reaction mixture, leading to dramatically enhanced reaction rates, higher product yields, and often improved purity.[5][6] This application note provides a detailed protocol for the efficient synthesis of 1-(4-Fluorobenzyl)piperidine, leveraging the power of microwave irradiation to accelerate the reaction, thereby streamlining a critical step in the drug discovery workflow.

The Principle of Microwave-Assisted Synthesis

Microwave-assisted synthesis operates on the principle of dielectric heating.[6] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ions within the reaction mixture. This interaction induces rapid molecular rotation and friction, generating heat volumetrically and uniformly throughout the sample.[7][8] This efficient energy transfer avoids the localized overheating common with conventional surface-based heating, resulting in faster reaction times—often reducing processes from hours to mere minutes—and minimizing the formation of undesirable byproducts.[5][8]

The core reaction detailed here is a classic nucleophilic substitution (Sₙ2), where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride. The presence of a mild base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the formation of piperidine hydrochloride salt and driving the equilibrium towards the desired product.[9][10]

Caption: General reaction scheme for the microwave-assisted N-alkylation of piperidine.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

1. Materials and Reagents

-

Piperidine: ≥99% purity

-

4-Fluorobenzyl chloride: ≥98% purity

-

Potassium Carbonate (K₂CO₃): Anhydrous, powdered

-

Acetonitrile (CH₃CN): Anhydrous, HPLC grade

-

Ethyl Acetate (EtOAc): ACS grade

-

Hexanes: ACS grade

-

Deionized Water

-

Magnesium Sulfate (MgSO₄): Anhydrous

-

Required Equipment:

-

Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Flash chromatography system

-

2. Instrumentation Setup and Reaction Procedure

The following procedure outlines a typical synthesis on a 1 mmol scale.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Reagent Addition: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add piperidine (85 mg, 1.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and 4 mL of anhydrous acetonitrile.

-

Substrate Addition: Add 4-fluorobenzyl chloride (160 mg, 1.1 mmol) to the suspension.

-

Vessel Sealing: Securely seal the vessel with a septum cap.

-

Microwave Irradiation: Place the vessel into the microwave reactor cavity. Program the reactor to heat to 120 °C and hold at this temperature for 10 minutes. Set the maximum power to 100 W and ensure stirring is active.[11]

-

Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C (using the instrument's cooling system) before carefully opening it.

-

Work-up:

-

Filter the reaction mixture through a small pad of Celite to remove the potassium carbonate and other inorganic salts.

-

Rinse the vessel and filter pad with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.

3. Safety Precautions

-

Dedicated Equipment: Only use a microwave reactor specifically designed for laboratory chemical synthesis.[12][13] Domestic microwave ovens must never be used, as they lack the necessary safety features for pressure control and solvent containment.[14]

-

Pressure Hazard: Reactions in sealed vessels can generate significant pressure. Never exceed the recommended volume for the reaction vessel and always ensure the vessel is properly sealed before irradiation.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Reagent Handling: Piperidine is a corrosive and flammable liquid. 4-Fluorobenzyl chloride is a lachrymator. Handle these reagents in a well-ventilated fume hood.

-

Vessel Integrity: Before use, inspect the glass reaction vessel for any cracks or chips that could lead to failure under pressure.

Results and Discussion

Comparative Data

The primary advantage of the microwave-assisted protocol is the dramatic reduction in reaction time while achieving excellent product yields.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Solvent | Acetonitrile or DMF | Acetonitrile |

| Base | K₂CO₃ | K₂CO₃ |

| Temperature | 70-80 °C (Reflux) | 120 °C |

| Reaction Time | 4-12 hours | 10 minutes |

| Typical Yield | 65-85% | >90% |

| Work-up | Standard | Standard |

Expert Insights and Troubleshooting

-

Causality of Efficiency: The high efficiency of the microwave method is due to the rapid, uniform heating that quickly brings the reaction to the optimal temperature, overcoming the activation energy barrier much faster than conventional heating. This minimizes the time available for side reactions to occur.

-

Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are excellent choices for microwave synthesis because they couple efficiently with microwave irradiation and can reach temperatures well above their atmospheric boiling points in sealed vessels.[9]

-

Potential Side Reaction: A potential side product is the quaternary ammonium salt, formed by the further reaction of the product with another molecule of 4-fluorobenzyl chloride. Using a slight excess of the alkylating agent is common, but a large excess should be avoided. The described protocol with a 1.1 molar equivalent of the halide minimizes this risk.[10]

-

Incomplete Reaction: If the reaction does not go to completion, the hold time can be extended (e.g., to 15-20 minutes) or the temperature can be slightly increased (e.g., to 130-140 °C), provided the pressure limits of the vessel are not exceeded.

This application note demonstrates a robust, safe, and highly efficient protocol for the synthesis of 1-(4-Fluorobenzyl)piperidine using microwave irradiation. The method reduces the reaction time from hours to just 10 minutes and delivers high yields, making it an ideal choice for researchers in drug discovery and process development. By adopting this technology, laboratories can significantly accelerate the synthesis of key intermediates, enhancing productivity and enabling faster screening of potential drug candidates.

References

- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.

-

Microwave-assisted synthesis of some novel fluorinated pyrazolo[3,4-d]pyrimidine derivatives containing 1,3,4-thiadiazole as potential antitumor agents. (n.d.). Sci-Hub. Retrieved from [Link]

-

Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved from [Link]

-

National Institutes of Health. (2024, December 18). Microwave-Assisted Synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. Retrieved from [Link]

-

Microwave assisted green organic synthesis. (2024, November 21). Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

-

Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Journal of Heterocyclic Chemistry, 57(3), 1387-1402. Retrieved from [Link]

-

MDPI. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

PubMed Central. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, December 18). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). Retrieved from [Link]

-

Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

-

ACS Publications. (2014, March 25). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Retrieved from [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Microwave Reactor Safety. (n.d.). Retrieved from [Link]

-

University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]

-

Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Safety Considerations for Microwave Synthesis [cem.com]

- 13. scribd.com [scribd.com]

- 14. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. nottingham.ac.uk [nottingham.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(4-Fluorobenzyl)piperidine Crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of 1-(4-Fluorobenzyl)piperidine. As a Senior Application Scientist, this document synthesizes established crystallographic principles with practical, field-tested insights to navigate the complexities of solvent selection and crystallization optimization for this specific compound. Our goal is to provide a self-validating framework that not only offers procedural guidance but also elucidates the underlying scientific rationale for each experimental choice.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of 1-(4-Fluorobenzyl)piperidine, providing a foundational understanding of the principles governing solvent selection and crystallization.

Q1: What are the key physicochemical properties of 1-(4-Fluorobenzyl)piperidine to consider for crystallization?

A1: Understanding the physicochemical properties of 1-(4-Fluorobenzyl)piperidine is fundamental to developing a robust crystallization process. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structural motifs - a piperidine ring and a fluorobenzyl group.

-

Polarity: The molecule possesses both a polar tertiary amine group within the piperidine ring and a relatively nonpolar fluorobenzyl group. This amphiphilic nature suggests it will have moderate polarity.

-

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. This is a critical consideration for solvent interaction.

-

Molecular Weight: The molecular weight of 1-(4-Fluorobenzyl)piperidine is approximately 193.26 g/mol .

-

Predicted LogP: The octanol-water partition coefficient (LogP) is predicted to be around 2.5-3.0, indicating a preference for lipophilic environments over aqueous ones.

-

Physical State: At room temperature, it is expected to be a solid, making crystallization a suitable purification method.

Q2: What is the general principle for selecting a suitable single solvent for recrystallization?

A2: The ideal single solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. This means the solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1] This temperature-dependent solubility is the driving force for crystallization upon cooling. A general protocol for single-solvent screening is provided in the "Experimental Protocols" section.

Q3: How does solvent polarity affect the crystallization of 1-(4-Fluorobenzyl)piperidine?

A3: Solvent polarity plays a crucial role in both solubility and crystal morphology.

-

Solubility: Due to the moderate polarity of 1-(4-Fluorobenzyl)piperidine, solvents of similar polarity are likely to be good candidates for dissolution. Highly polar solvents (like water) or very nonpolar solvents (like hexane) are less likely to be effective single recrystallization solvents but may be useful in solvent/anti-solvent systems.

-

Crystal Morphology: The polarity of the solvent can influence which crystal faces grow faster, thereby altering the crystal habit (shape).[2][3][4] For instance, a more polar solvent might interact more strongly with polar faces of the crystal, inhibiting their growth and leading to a different aspect ratio compared to a nonpolar solvent.

Q4: What is an anti-solvent crystallization, and when should it be considered?

A4: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound in a primary solvent (in which it is soluble). This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[5] This method is particularly useful when:

-

A suitable single solvent with a steep solubility-temperature profile cannot be found.

-

The compound is sensitive to heat, and crystallization at lower temperatures is desired.

-

Control over particle size is critical, as the rate of anti-solvent addition can influence nucleation and growth.[5][6]

For 1-(4-Fluorobenzyl)piperidine, a common approach would be to dissolve it in a good solvent like ethanol or acetone and then add water or hexane as an anti-solvent.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the crystallization of 1-(4-Fluorobenzyl)piperidine.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. Here are some troubleshooting steps:

-

Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules more time to orient themselves into a crystal lattice.

-

Use a more dilute solution: Add more solvent to the hot solution to reduce the degree of supersaturation upon cooling.

-

Change the solvent: The solvent may be too good a solvent for the compound. Try a solvent with a slightly lower dissolving power.

-

Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.

-

Add a seed crystal: If you have a small amount of the crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.

Q2: The crystallization yield is very low. How can I improve it?

A2: Low yield indicates that a significant amount of the compound remains dissolved in the mother liquor. To improve the yield:

-

Ensure complete dissolution at high temperature: Make sure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.

-

Cool the solution to a lower temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

-

Evaporate some of the solvent: If too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.

-

Consider an anti-solvent: Adding an anti-solvent can significantly decrease the solubility and increase the yield.

Q3: The purity of my crystals is not satisfactory. What are the likely causes and solutions?

A3: Poor purity after crystallization can be due to several factors:

-

Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[7][8] To remedy this, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.

-

Incomplete dissolution of impurities: If impurities are less soluble than the target compound in the chosen solvent, they may not have fully dissolved in the hot solution and were co-precipitated. In this case, a hot filtration step is necessary before cooling.

-

The solvent is not selective enough: The chosen solvent may dissolve the impurities as well as the product. Experiment with different solvents to find one that is more selective for your compound.

Q4: I am not getting any crystals to form. What steps can I take to induce crystallization?

A4: Failure to crystallize is a common issue. Here is a hierarchical approach to induce crystallization:

-

Scratch the flask: Use a glass rod to scratch the inside of the flask below the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.

-

Add a seed crystal: A small crystal of the desired compound can act as a template for crystal growth.

-

Reduce the temperature: If the solution is at room temperature, try cooling it in an ice bath or even a freezer for a short period.

-

Concentrate the solution: If too much solvent was used, carefully evaporate some of it to increase the solute concentration.

-

Introduce an anti-solvent: If using a single solvent system, the addition of a miscible anti-solvent can induce precipitation. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm gently until it becomes clear again before allowing it to cool slowly.

III. Experimental Protocols & Data

A. Protocol for Single-Solvent Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of 1-(4-Fluorobenzyl)piperidine.[1][9]

Materials:

-

Crude 1-(4-Fluorobenzyl)piperidine

-

A selection of solvents with varying polarities (see Table 1)

-

Test tubes

-

Heating apparatus (e.g., hot plate, sand bath)

-

Glass stirring rod

Procedure:

-

Initial Solubility Test:

-

Place approximately 20-30 mg of the crude compound into several test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1-2 mL of solvent). Record the solubility at room temperature.

-

-

Hot Solubility Test:

-

For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes.

-

Observe if the compound dissolves upon heating. A good recrystallization solvent will dissolve the compound completely at an elevated temperature.

-

-

Crystallization Test:

-

For the solvents that dissolved the compound when hot, allow the solutions to cool slowly to room temperature.

-

If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.

-

Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals upon cooling.

-

B. Solvent Selection Guide for 1-(4-Fluorobenzyl)piperidine

The following table provides a list of common laboratory solvents, their properties, and their predicted suitability for the crystallization of 1-(4-Fluorobenzyl)piperidine based on its expected moderate polarity.

| Solvent | Polarity Index | Boiling Point (°C) | Predicted Solubility of 1-(4-Fluorobenzyl)piperidine | Suitability as a Single Recrystallization Solvent |

| Water | 10.2 | 100 | Low | Poor (Potential as anti-solvent) |

| Methanol | 5.1 | 65 | High | Moderate (May be too soluble) |

| Ethanol | 4.3 | 78 | High | Good |

| Isopropanol | 3.9 | 82 | Moderate | Excellent |

| Acetonitrile | 5.8 | 82 | Moderate | Good |

| Acetone | 5.1 | 56 | High | Moderate (Low boiling point) |

| Ethyl Acetate | 4.4 | 77 | Moderate | Good |

| Toluene | 2.4 | 111 | Moderate to Low | Moderate to Good |

| Hexane | 0.1 | 69 | Very Low | Poor (Potential as anti-solvent) |

IV. Visualizing the Workflow

A. Logical Workflow for Solvent Selection and Optimization

The following diagram illustrates the decision-making process for selecting and optimizing a solvent system for the crystallization of 1-(4-Fluorobenzyl)piperidine.

Caption: Workflow for solvent selection and optimization.

V. References

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. RSC Publishing. DOI:10.1039/D4TC00324A. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

-

ACS Publications. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

-

Google Patents. (2000). WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists. Retrieved from

-

IFAC-PapersOnLine. (2012). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved from [Link]

-

PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(4-Fluorophenyl)methyl]-4-piperidylpiperidine. Retrieved from [Link]

-

ACS Omega. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]

-

ACS Publications. (2018). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Retrieved from [Link]

-

Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Retrieved from [Link]

-

CrystEngComm. (2022). Recent progress in antisolvent crystallization. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter as a tool to predict cocrystal formation. Retrieved from [Link]

-

Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of batch cooling crystallization. Retrieved from [Link]

-

PubMed Central. (n.d.). Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

PubMed Central. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]

-

ACS Publications. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Retrieved from [Link]

-

YouTube. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 4. Retrieved from [Link]

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Minimizing side reactions during the benzylation of piperidine

Technical Support Center: Piperidine Benzylation Protocols Topic: Minimizing Side Reactions in N-Benzylpiperidine Synthesis Doc ID: KB-SYN-PIP-042 Last Updated: 2025-05-12

Introduction & Scope

Welcome to the Advanced Synthesis Support Hub. This guide addresses the benzylation of piperidine, a critical transformation in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil) and various psychotropic pharmacophores.

While seemingly simple, this reaction is prone to specific failure modes: Quaternization (Over-alkylation) and Hydrolysis . This guide moves beyond basic recipes to provide a mechanistic understanding of why these side reactions occur and how to engineer them out of your workflow.

Knowledge Base: The Competitive Pathways

To minimize side reactions, one must first visualize the competitive landscape. The reaction is not a single event but a race between the desired

Pathway Analysis (Mechanism)

The following diagram illustrates the "Danger Zone" where the desired tertiary amine product competes with the starting material for the alkylating agent.

Figure 1: Competitive reaction pathways. The target product is a nucleophile itself, leading to the yellow "Over-Alkylation" pathway.

Protocol A: Direct Alkylation (The Route)

Best for: Cost-sensitive scale-ups where reductive agents are too expensive. Primary Risk: Quaternary Ammonium Salt formation (Menschutkin reaction).[1]

The Engineering Controls

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 eq Benzyl Halide : 1.2–1.5 eq Piperidine | The reaction rate depends on |

| Addition Mode | Slow Addition (Dropwise) | Keeping the instantaneous concentration of Benzyl Halide low prevents "hotspots" where the product concentration locally exceeds the starting amine. |

| Base Selection | Organic bases (like TEA) can sometimes act as nucleophiles themselves (forming quats). Inorganic bases act as proton scavengers without competing. | |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents accelerate the |

Optimized Protocol

-

Setup: Charge a round-bottom flask with Piperidine (1.2 equiv) and

(2.0 equiv) in dry Acetonitrile (0.5 M) . -

Activation: Stir vigorously at room temperature for 15 minutes.

-

Addition: Dissolve Benzyl Chloride (1.0 equiv) in a small volume of MeCN. Add this solution dropwise over 1–2 hours via a pressure-equalizing addition funnel or syringe pump.

-

Tip: If using Benzyl Bromide, cool to 0°C during addition to suppress the faster kinetics of the bromide leaving group.

-

-

Reaction: Stir at RT (or mild heat, 40°C) until TLC/HPLC shows consumption of Benzyl Chloride.

-

Quench: Filter off the inorganic solids (

/KCl). Concentrate the filtrate.

Protocol B: Reductive Amination (The Selectivity Route)

Best for: High-value synthesis requiring maximum chemoselectivity. Primary Risk: Over-reduction or dimer formation (less likely with STAB).

Why this works: The intermediate iminium ion is reduced in situ. Since the resulting tertiary amine cannot form an imine, the reaction naturally stops at mono-benzylation.

Optimized Protocol

-

Imine Formation: Dissolve Piperidine (1.0 equiv) and Benzaldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

-

Note: Add Activated Molecular Sieves (4Å) or

to sequester water, pushing the equilibrium toward the imine.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

-

Workup: Quench with saturated

.

Purification Strategy: The Acid-Base "Switch"

If you encounter side products, chromatography is often unnecessary. The basicity difference between the product (Tertiary Amine), the impurity (Neutral Alcohol), and the side product (Quaternary Salt) allows for a liquid-liquid extraction purification.

Figure 2: The Acid-Base "Switch" purification logic.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid white cake. What happened?

A: You likely formed the Quaternary Ammonium Salt (

-

You used excess Benzyl Chloride.

-

You added the reagents too quickly.

-

You heated the reaction too aggressively. Fix: Use the Acid-Base Switch (Figure 2). The quaternary salt is permanently charged and will stay in the water layer during the final extraction, leaving your desired product in the organic layer.

Q2: I see a significant "Benzyl Alcohol" spot on my TLC.

A: This indicates hydrolysis of your benzyl halide.

Cause: Wet solvent or old hygroscopic base (

Q3: Can I use Sodium Borohydride (

Q4: Is the hydrochloride salt of the product stable? A: Yes. Many researchers isolate N-benzylpiperidine as the HCl salt for better long-term stability. Bubble HCl gas through an ethereal solution of your product to precipitate the salt.

References

-

Direct Alkylation Kinetics

- Menschutkin, N. (1890). Z. Phys. Chem., 5, 589.

-

Reaction Guide: Alkylation of Amines. (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination Protocols

-

Purification Techniques

-

Green Chemistry Alternatives

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555–1575. (Catalytic alkylation using alcohols directly). [Link]

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Removing unreacted 4-fluorobenzyl chloride from the reaction mixture

<Technical Support Center

Topic: Removing Unreacted 4-Fluorobenzyl Chloride from Reaction Mixtures

For: Researchers, Scientists, and Drug Development Professionals

Introduction

As a Senior Application Scientist, I've frequently guided researchers through the challenges of post-reaction workups. A common hurdle is the removal of unreacted electrophiles, such as 4-fluorobenzyl chloride. This potent building block, crucial in pharmaceutical synthesis, can persist in reaction mixtures, complicating purification and impacting the purity of the final product.[1] This guide provides a comprehensive, experience-driven approach to tackling this specific purification challenge. We will explore various methodologies, from classical liquid-liquid extraction to more advanced chemical scavenging techniques, ensuring you have the knowledge to select and execute the most effective strategy for your specific reaction.

Understanding the Challenge: Key Properties of 4-Fluorobenzyl Chloride

Before diving into purification protocols, it's essential to understand the physicochemical properties of 4-fluorobenzyl chloride that influence its behavior in a reaction mixture.

| Property | Value | Significance for Purification |

| Molecular Weight | 144.57 g/mol [2] | Moderate molecular weight, allowing for volatility under vacuum. |

| Boiling Point | 82 °C at 26 mm Hg[3] | Distillation is a viable purification method, especially under reduced pressure. |

| Density | 1.207 g/mL at 25 °C[3] | Denser than water, which is a key consideration for aqueous extractions. |

| Solubility | Slightly soluble in water[1]; Soluble in chloroform and hexanes[3] | Its limited water solubility allows for effective removal through aqueous washes. Its solubility in common organic solvents dictates the choice of extraction solvents. |

| Reactivity | Susceptible to nucleophilic attack[4][5]; Moisture sensitive[6] | This reactivity can be exploited for chemical quenching. Sensitivity to moisture necessitates handling under inert conditions to prevent hydrolysis to 4-fluorobenzyl alcohol. |

| Hazards | Causes severe skin burns and eye damage[2][7]; Lachrymatory[3] | Appropriate personal protective equipment (PPE) is mandatory. |

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Scenario 1: Aqueous Extraction is Ineffective

Question: I've performed multiple aqueous washes, but I still see a significant amount of unreacted 4-fluorobenzyl chloride in my organic layer. What's going wrong?

Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

Causality: While 4-fluorobenzyl chloride has limited water solubility, its removal can be incomplete if the partitioning into the organic phase is highly favored or if emulsions form.

Troubleshooting Steps:

-

Increase the Polarity of the Aqueous Phase: Instead of using deionized water alone, switch to a brine wash (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and "salting out" the 4-fluorobenzyl chloride into the organic layer, making subsequent removal more efficient with other methods.

-

Optimize the Organic Solvent: If your product is soluble in a less polar solvent, consider switching. For instance, if you are using a highly polar solvent like ethyl acetate, the 4-fluorobenzyl chloride may have a high affinity for it. Switching to a less polar solvent like hexanes or diethyl ether for the extraction can sometimes improve partitioning.

-

Perform a Back-Extraction: After your initial extraction, you can perform a back-extraction. This involves extracting the combined aqueous layers with a fresh portion of a non-polar organic solvent to recover any dissolved product while leaving the more polar impurities behind.

-

Consider a Chemical Quench (see FAQ section): If aqueous extraction alone is insufficient, a chemical quench to convert the 4-fluorobenzyl chloride into a more easily separable compound is a highly effective strategy.

Scenario 2: Product Co-elutes with 4-Fluorobenzyl Chloride during Chromatography

Question: I'm trying to purify my product using silica gel chromatography, but the 4-fluorobenzyl chloride is co-eluting with my desired compound. How can I improve the separation?

Answer: Co-elution is a frequent challenge in chromatography, especially when the polarity of the desired product and the impurity are similar. Here’s a systematic approach to optimize your separation.

Causality: The separation on silica gel is based on the polarity of the compounds. If your product and 4-fluorobenzyl chloride have similar polarities, they will travel down the column at similar rates.

Troubleshooting Steps:

-

Adjust the Solvent System Polarity: This is the most crucial parameter.

-

If your product is more polar: Gradually decrease the polarity of your eluent (e.g., from 20% ethyl acetate in hexanes to 10%). This will slow down your product more than the less polar 4-fluorobenzyl chloride, leading to better separation.

-

If your product is less polar: Gradually increase the polarity of your eluent. This will move your product faster down the column relative to the 4-fluorobenzyl chloride.

-

-

Utilize a Different Solvent System: Sometimes a simple binary system of ethyl acetate and hexanes isn't sufficient. Consider using a solvent system with different selectivities. For example, adding a small amount of dichloromethane or toluene can alter the interactions with the silica and improve separation.

-

Employ a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase.

-

Reverse-phase chromatography (C18): In this case, the separation is based on hydrophobicity. The less polar compound (likely 4-fluorobenzyl chloride) will be retained more strongly.

-

Alumina: Alumina can sometimes offer different selectivity compared to silica.

-

-

Chemical Derivatization: In more challenging cases, you can derivatize either your product or the 4-fluorobenzyl chloride to significantly alter its polarity before chromatography. For example, if your product has a free hydroxyl or amine group, you can protect it to make it less polar.

Scenario 3: Suspected Polymerization During Distillation

Question: I'm attempting to remove 4-fluorobenzyl chloride by distillation, but I'm observing the formation of a viscous residue in the distillation pot. What is happening and how can I prevent it?

Answer: Benzyl chlorides are known to polymerize at elevated temperatures, especially in the presence of acidic or metallic impurities. This is a common issue that can lead to significant product loss and a difficult cleanup.

Causality: Trace amounts of acid (like HCl) or metal contaminants can catalyze the polymerization of benzyl chlorides.

Troubleshooting Steps:

-

Neutralize Before Distillation: Before distilling, wash the crude reaction mixture with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, to neutralize any residual acid. Continue washing until the evolution of CO2 gas ceases.

-

Thorough Washing: After the base wash, wash with deionized water and then brine to remove any remaining base and dissolved salts.

-

Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, reducing the thermal stress on the compound and minimizing the risk of polymerization.

-

Add a Stabilizer: In some cases, adding a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask can be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the removal of unreacted 4-fluorobenzyl chloride.

What is the most straightforward method for removing small amounts of 4-fluorobenzyl chloride?

For small amounts of residual 4-fluorobenzyl chloride, a simple aqueous workup is often sufficient. This involves diluting the reaction mixture with an appropriate organic solvent (if not already in one) and washing it several times with water and then brine. This method leverages the slight water solubility of 4-fluorobenzyl chloride to partition it into the aqueous phase.

When should I consider a chemical quench?

A chemical quench is an excellent option when:

-

Aqueous extraction is ineffective.

-

The boiling point of your product is too close to that of 4-fluorobenzyl chloride for effective distillation.

-

Your product is not sensitive to the quenching agent.

The goal of a quench is to convert the unreacted 4-fluorobenzyl chloride into a more easily removable derivative.

What are some effective chemical quenching agents for 4-fluorobenzyl chloride?

The choice of quenching agent depends on the stability of your desired product. Here are a few options:

-

Aqueous Ammonia: Adding an excess of concentrated aqueous ammonia will convert the 4-fluorobenzyl chloride to 4-fluorobenzylamine. This amine can then be easily removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

-

Alcohols: Quenching with an alcohol like isopropanol or ethanol can convert the 4-fluorobenzyl chloride to the corresponding ether.[8] While this may not always result in a water-soluble byproduct, the change in polarity can be sufficient to allow for easy separation by chromatography or distillation.

-

Amines: Other amines, such as piperidine, can also be used to form a more polar and easily separable amine derivative.[1]

Can I use a scavenger resin to remove 4-fluorobenzyl chloride?

Yes, scavenger resins are a modern and efficient method for removing unreacted electrophiles. These are solid-supported reagents with functional groups that react with and "scavenge" the excess reagent from the solution. For 4-fluorobenzyl chloride, a resin functionalized with a primary or secondary amine would be effective. The major advantage is the ease of separation – the resin and the bound impurity are simply filtered off.

What analytical techniques can I use to confirm the removal of 4-fluorobenzyl chloride?

Several analytical techniques can be used to monitor the purity of your product:

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of 4-fluorobenzyl chloride.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both identifying and quantifying volatile impurities like 4-fluorobenzyl chloride.

-

High-Performance Liquid Chromatography (HPLC): A versatile method for analyzing a wide range of compounds and assessing purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the characteristic signals of 4-fluorobenzyl chloride and confirm its absence in the final product.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was not already performed in one.

-

Add an equal volume of deionized water, shake vigorously for 1-2 minutes, and allow the layers to separate.

-

Drain the aqueous layer.

-

Repeat the water wash two more times.

-

Wash the organic layer with an equal volume of brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

Protocol 2: Chemical Quench with Aqueous Ammonia

-

Cool the reaction mixture in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the 4-fluorobenzyl chloride.

-

Transfer the mixture to a separatory funnel and add an appropriate organic solvent.

-

Wash the organic layer with water.

-

Wash the organic layer with 1M HCl to remove the formed 4-fluorobenzylamine.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the organic layer under reduced pressure.

Visualizations

Decision-Making Workflow for Purification

Caption: Decision-making workflow for selecting a purification strategy.

Chemical Quenching and Extraction Strategy

Caption: Workflow for chemical quenching and subsequent extraction.

References

- March, J. (1992). Advanced Organic Chemistry (4th ed.). John Wiley & Sons.

-

Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Reactions of Alkyl Halides: Substitution and Elimination. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

-

KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzyl chloride | 352-11-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. labproinc.com [labproinc.com]

- 7. 4-Fluorobenzyl Chloride | 352-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. kgroup.du.edu [kgroup.du.edu]

Overcoming steric hindrance in 1-(4-Fluorobenzyl)piperidine functionalization

Subject: Overcoming Steric and Electronic Barriers in Scaffold Diversification Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & System Analysis

The Challenge: Functionalizing 1-(4-fluorobenzyl)piperidine presents a classic "Steric-Electronic Gridlock."

-

Steric Hindrance: The N-benzyl group creates significant 1,2-allylic strain (A-strain) in transition states, blocking standard

or Pd-catalyzed approaches at the piperidine C2 position. -

Electronic Competition: The benzylic protons (pK

~43) are kinetically more acidic than the piperidine -

Regioselectivity: The 4-fluoro substituent on the aryl ring is a weak ortho-director, often overpowered by the steric bulk of the methylene bridge.

The Solution Architecture: To overcome these barriers, we must move away from purely steric-dependent pathways (like standard substitution) and utilize Radical (Minisci/Photoredox) and Electrochemical (Shono) pathways that operate under kinetic control, bypassing the steric bulk.

Troubleshooting Guides (By Target Position)

Module A: Functionalizing the Piperidine Ring ( -C2 Position)

User Issue: "I tried treating the substrate with n-BuLi/TMEDA to alkylate the C2 position, but I only recovered starting material or complex mixtures."

Diagnosis: You likely deprotonated the benzylic position (Ph-C H2-N), not the ring. The benzylic anion is stabilized by the aryl ring, making it the thermodynamic sink. Furthermore, the N-benzyl group sterically shields the C2 equatorial proton.

Protocol 1: The Electrochemical Bypass (Shono Oxidation)

Mechanism: This method generates an

Step-by-Step Workflow:

-

Anodic Oxidation: Dissolve substrate in MeOH with a supporting electrolyte (e.g., Et

NOTs). -

Electrolysis: Perform constant current electrolysis using Carbon/Carbon electrodes.

-

Result: Formation of the

-methoxy urethane or amine (hemiaminal ether).

-

-

Nucleophilic Attack: Treat the crude

-methoxy intermediate with a Lewis Acid (TiCl-

Why this works: The Lewis acid forces the ejection of the methoxy group, creating a planar iminium ion. The nucleophile attacks from the less hindered face (axial attack), solving the steric problem.

-

Protocol 2: Photoredox

-

Catalyst: Ir(ppy)

(1 mol%) -

Reagents: 1,4-Dicyanobenzene (radical acceptor/oxidant).[1]

-

Light Source: Blue LED (450 nm).

-

Solvent: DMA or DMSO (degassed).

-

Procedure: Irradiate for 24-48h. The resulting radical couples with the arene.

-

Reference: See MacMillan’s protocols for amine

-functionalization [1].

Module B: Functionalizing the Piperidine Distal Carbon (C4)

User Issue: "I need to add an alkyl group to the C4 position, but the N-benzyl group blocks the catalyst approach."

Diagnosis: Transition metal catalysts (Pd, Rh) struggle to reach the C4 position due to the "umbrella" effect of the N-substituent and ring puckering.

Protocol: The Minisci Reaction (Radical Substitution) Mechanism: A carbon-centered radical (generated from a carboxylic acid or halide) attacks the protonated amine. This reaction is governed by polarity, not sterics.